N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine
Description
Properties
CAS No. |
632322-31-7 |
|---|---|
Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C13H17N3O2/c17-16(18)13-4-2-1-3-11(13)14-12-9-15-7-5-10(12)6-8-15/h1-4,10,12,14H,5-9H2 |
InChI Key |
OQALBAQZJPXPDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reductive Cyclization
One effective method for synthesizing this compound involves a reductive cyclization reaction of precursors containing nitrophenyl groups. A notable example is the base-mediated nitrophenyl reductive cyclization, which has been reported to yield high efficiencies.
Reagents :
- Base (e.g., sodium hydride or potassium carbonate)
- Solvent (e.g., dimethylformamide or tetrahydrofuran)
-
- The nitrophenyl precursor is treated with a base in a suitable solvent.
- The reaction is typically conducted under reflux conditions for several hours.
Yield : This method can achieve yields upwards of 75% depending on the specific conditions used.
Formylation and Cyclization
Another method involves the formylation of an azabicyclo precursor followed by cyclization to introduce the nitrophenyl group.
Reagents :
- Formylating agent (e.g., trichloromethyl chloroformate)
- Lewis acid catalyst (e.g., boron trifluoride etherate)
-
- The azabicyclo compound is reacted with the formylating agent under nitrogen atmosphere in an aromatic hydrocarbon solvent such as toluene.
- The reaction temperature is maintained between 110°C and 132°C for optimal results.
Yield : This method has been reported to give significant yields, often exceeding 80%.
Direct Amine Reaction
A more straightforward approach involves directly reacting an amine derivative with a suitable nitrophenyl electrophile.
Reagents :
- N-(1-azabicyclo[2.2.2]octan-3-yl)amine
- Nitrophenyl halide or sulfonate
-
- The amine is treated with the electrophile under mild conditions, usually in a polar aprotic solvent.
Yield : Yields can vary widely but often range from 50% to 90% based on the reactivity of the electrophile used.
The following table summarizes key aspects of each preparation method:
| Method | Reagents Used | Conditions | Typical Yield (%) |
|---|---|---|---|
| Reductive Cyclization | Base (NaH, K2CO3), DMF/THF | Reflux for several hours | >75 |
| Formylation and Cyclization | Trichloromethyl chloroformate, BF3 etherate | Toluene, 110°C - 132°C | >80 |
| Direct Amine Reaction | Nitrophenyl halide/sulfonate | Mild conditions, polar solvent | 50 - 90 |
The preparation of N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine can be effectively achieved through various synthetic routes, each offering distinct advantages in terms of yield and simplicity. The choice of method depends on the availability of starting materials and specific experimental conditions desired by the chemist.
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and acetic acid are frequently used to dissolve the reactants and control the reaction environment.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Biological Activities
Research has indicated several biological activities associated with N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine:
- γ-Secretase Inhibition : This compound has been studied as a selective inhibitor of γ-secretase, an enzyme complex implicated in Alzheimer's disease pathology. Its ability to penetrate the blood-brain barrier makes it a promising candidate for further development in treating neurodegenerative disorders .
- Antagonistic Properties : The compound has shown potential as an antagonist for various receptors, which may position it as a therapeutic agent in conditions where modulation of receptor activity is beneficial .
- Analgesic and Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may exhibit analgesic and anti-inflammatory properties, contributing to its potential use in pain management therapies .
Case Studies
Several case studies have explored the application of this compound in drug development:
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bicyclic structure can interact with enzymes and receptors, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Research Findings
Receptor Selectivity
- NK1 Antagonists : CP-96,345’s 2-methoxyphenyl group optimizes hydrophobic interactions with NK1 receptors, while the diphenylmethyl moiety enhances binding affinity .
- nAChR Modulators : Chloro and methoxybenzyl substituents in (S)-1a/(S)-1e favor α3β2 nAChR allosteric modulation, likely due to complementary halogen bonding or π-stacking .
Functional Outcomes
Challenges with Nitro Derivatives
- Toxicity : Nitroaromatics may exhibit mutagenic properties, necessitating rigorous safety profiling.
Biological Activity
N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine is a bicyclic compound recognized for its diverse biological activities, particularly in the realms of neuropharmacology and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C₁₃H₁₇N₃O₂
Molecular Weight: 247.29 g/mol
CAS Number: 632322-31-7
The compound features a bicyclic structure with a nitrogen atom incorporated within the ring system and a nitrophenyl substituent that enhances its reactivity with biological targets. The presence of the nitro group is crucial as it can influence the compound's interaction with various receptors and enzymes.
Research indicates that this compound may exhibit its biological effects through several mechanisms:
-
Muscarinic Receptor Interaction:
- Studies have shown that compounds structurally similar to this compound can activate muscarinic receptors, particularly M1 subtypes, which are involved in cognitive functions such as memory and learning .
- For instance, SK-946, a related compound, demonstrated partial agonistic effects on muscarinic receptors, enhancing acetylcholine release in rat models .
- Calcium Ion Modulation:
- Neurochemical Effects:
Biological Activity and Applications
This compound has been investigated for various potential applications:
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(3-chloro-4-methylphenyl)-1-piperidinecarboxamide | Piperidine ring | Lacks bicyclic structure |
| 1-Azabicyclo[2.2.2]octan | Basic bicyclic structure | No aromatic substitution |
| N-(4-fluorophenyl)-1-pyrrolidinecarboxamide | Pyrrolidine ring | Different ring structure |
The unique bicyclic framework combined with an electron-withdrawing nitro group may enhance the reactivity and biological activity of this compound compared to similar compounds.
Case Studies and Research Findings
Several studies have highlighted the neurochemical effects of related compounds, providing insights into their potential therapeutic applications:
- Neurotransmitter Release:
- Receptor Binding Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
